INCB3344

説明

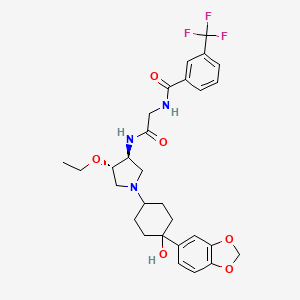

Structure

3D Structure

特性

IUPAC Name |

N-[2-[[(3S,4S)-1-[4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexyl]-4-ethoxypyrrolidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H34F3N3O6/c1-2-39-25-16-35(21-8-10-28(38,11-9-21)19-6-7-23-24(13-19)41-17-40-23)15-22(25)34-26(36)14-33-27(37)18-4-3-5-20(12-18)29(30,31)32/h3-7,12-13,21-22,25,38H,2,8-11,14-17H2,1H3,(H,33,37)(H,34,36)/t21?,22-,25-,28?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZEOSVPWMSEFPW-XYCDVDSTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CN(CC1NC(=O)CNC(=O)C2=CC(=CC=C2)C(F)(F)F)C3CCC(CC3)(C4=CC5=C(C=C4)OCO5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[C@H]1CN(C[C@@H]1NC(=O)CNC(=O)C2=CC(=CC=C2)C(F)(F)F)C3CCC(CC3)(C4=CC5=C(C=C4)OCO5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H34F3N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701100838 | |

| Record name | rel-N-[2-[[(3R,4R)-1-[cis-4-(1,3-Benzodioxol-5-yl)-4-hydroxycyclohexyl]-4-ethoxy-3-pyrrolidinyl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701100838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

577.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1285539-85-6 | |

| Record name | rel-N-[2-[[(3R,4R)-1-[cis-4-(1,3-Benzodioxol-5-yl)-4-hydroxycyclohexyl]-4-ethoxy-3-pyrrolidinyl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701100838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

INCB3344: An In-Depth Technical Guide on the Mechanism of Action in Macrophages

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

INCB3344 is a potent, selective, and orally bioavailable small-molecule antagonist of the C-C chemokine receptor type 2 (CCR2). Its primary mechanism of action involves the inhibition of monocyte and macrophage recruitment to sites of inflammation by blocking the interaction between CCR2 and its principal ligand, C-C motif chemokine ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1). This targeted action on the CCL2-CCR2 axis makes this compound a critical tool for investigating the role of macrophages in a multitude of inflammatory diseases and a benchmark for the development of therapeutics targeting this pathway. This document provides a comprehensive overview of this compound's mechanism of action in macrophages, supported by quantitative data, experimental methodologies, and detailed signaling pathway diagrams.

Core Mechanism of Action: CCR2 Antagonism

The CCL2-CCR2 signaling axis is a fundamental pathway governing the migration of monocytes from the bone marrow into the bloodstream and their subsequent recruitment into tissues, where they differentiate into macrophages.[1] In pathological conditions, such as chronic inflammation, autoimmune diseases, and cancer, this axis is often upregulated, leading to excessive macrophage accumulation and perpetuation of the disease state.[2][3]

This compound functions as a competitive antagonist at the CCR2 receptor.[4] It binds rapidly and reversibly to both human and murine CCR2 with high affinity, effectively preventing the binding of CCL2 and other CCR2 ligands (e.g., CCL7, CCL8, CCL12).[1][4] This blockade inhibits downstream intracellular signaling cascades, most notably the phosphorylation of Extracellular Signal-Regulated Kinase (ERK), which is crucial for chemotaxis.[4][5] The net result is a significant reduction in the directional migration of CCR2-expressing monocytes and macrophages toward inflammatory stimuli.

Quantitative Pharmacology Data

This compound demonstrates potent and selective inhibitory activity against both human and murine CCR2 in vitro. Its efficacy has been further validated in numerous in vivo models, where it effectively reduces macrophage accumulation and ameliorates disease pathology.

Table 1: In Vitro Potency of this compound

| Assay Type | Target Species | IC50 Value (nM) | Reference |

| Binding Antagonism | Human CCR2 | 5.1 | [1] |

| Binding Antagonism | Murine CCR2 | 9.5 - 10 | [1][5] |

| Chemotaxis Antagonism | Human CCR2 | 3.8 | [1] |

| Chemotaxis Antagonism | Murine CCR2 | 7.8 | [1] |

| ERK Phosphorylation | Murine CCR2 | ~10 | [5] |

This compound exhibits over 100-fold selectivity for CCR2 compared to other closely related chemokine receptors, including CCR1 and CCR5.[1][5]

Table 2: Summary of In Vivo Efficacy in Macrophage-Driven Disease Models

| Disease Model | Species | Key Finding | Quantitative Result | Reference |

| Ang II-Induced Hypertension | Mouse | Reduced macrophage accumulation in artery wall | ~50% reduction | [6] |

| Diabetic Nephropathy | Mouse | Decreased bone marrow-derived macrophage (BM-Mφ) abundance in kidney | Significantly lower vs. vehicle | [7][8][9] |

| Delayed-Type Hypersensitivity | Mouse | Dose-dependent inhibition of macrophage influx | Substantial reduction in tissue inflammation | [5][10] |

| Status Epilepticus | Mouse | Reduced monocyte recruitment to the hippocampus | 52% reduction in Iba1+ cells (rostral hippocampus) | [11] |

| EAE (Multiple Sclerosis Model) | Mouse | Significantly reduced disease severity | - | [5][12] |

| Inflammatory Arthritis | Rat | Significantly reduced disease severity | - | [5][12] |

Detailed Effects on Macrophage Function

Beyond inhibiting recruitment, this compound modulates several key functions of macrophages, contributing to its overall anti-inflammatory profile.

Inhibition of Macrophage Recruitment

As established, the primary effect of this compound is the dose-dependent inhibition of macrophage influx into tissues.[5] This has been consistently demonstrated across various models of inflammation, including diabetic nephropathy, where it specifically reduces the abundance of bone marrow-derived macrophages (CD11bhigh) without affecting tissue-resident macrophage populations.[7][8][9] This highlights the compound's specific action on CCR2-dependent recruitment.

Modulation of Macrophage Polarization and Activation

This compound influences the phenotype of macrophages. In a model of diabetic nephropathy, this compound treatment was shown to polarize macrophages toward an anti-inflammatory M2 phenotype.[7] This suggests a role in converting pro-inflammatory macrophages to an anti-inflammatory state. Furthermore, this compound has been shown to inhibit the activation of microglia (the resident macrophages of the central nervous system) following spinal cord injury.[13]

Suppression of Pro-inflammatory Mediators

A critical aspect of this compound's mechanism is its ability to suppress the production of pro-inflammatory and damaging molecules by macrophages.

-

TNF-α and Cytokines: In diabetic nephropathy, this compound significantly reduces TNF-α production from both bone marrow-derived and resident macrophages.[7] In spinal cord injury models, it decreases the expression of TNF-α, IL-1β, and IL-6.[13]

-

Reactive Oxygen Species (ROS): The compound lowers ROS production by tissue-resident macrophages.[7][8]

-

Toll-Like Receptor 9 (TLR9): this compound treatment leads to a significant reduction in TLR9 expression in both bone marrow-derived and resident macrophages.[7][8] TLR9 is a receptor involved in recognizing pathogen-associated molecular patterns and its activation can drive inflammation. The downregulation of TLR9 by this compound represents a key indirect mechanism for reducing macrophage-mediated inflammation.[7]

Summary of Key Experimental Protocols

The characterization of this compound's effects on macrophages has relied on a combination of in vitro assays and in vivo disease models.

In Vitro Assays

-

Receptor Binding Assay:

-

Objective: To determine the binding affinity (IC50) of this compound for the CCR2 receptor.

-

Methodology: Typically involves competitive binding experiments using cell lines engineered to express human or murine CCR2 (e.g., HEK293 cells) and a radiolabeled or fluorescently tagged CCL2 ligand. The ability of increasing concentrations of this compound to displace the labeled ligand is measured.[1][4][5]

-

-

Chemotaxis Assay:

-

Objective: To measure the functional inhibition of cell migration.

-

Methodology: Utilizes a Boyden chamber or similar system with a porous membrane. CCR2-expressing cells (e.g., mouse monocytes, cell lines) are placed in the upper chamber, and CCL2 is placed in the lower chamber as a chemoattractant. The assay quantifies the ability of this compound, added to the cells, to block their migration through the membrane toward the CCL2 gradient.[4][5]

-

-

ERK Phosphorylation Assay:

-

Objective: To assess the inhibition of intracellular signaling downstream of CCR2 activation.

-

Methodology: CCR2-expressing cells are pre-treated with this compound and then stimulated with CCL2. Cell lysates are subsequently analyzed via Western blot or ELISA using antibodies specific for phosphorylated ERK (p-ERK) to quantify the level of signaling inhibition.[4][5]

-

In Vivo Model: Diabetic Nephropathy (db/db Mouse)

This model was instrumental in elucidating the effects of this compound on macrophage function beyond recruitment.[7][8]

-

Objective: To evaluate the therapeutic effects of CCR2 antagonism on the pathology of diabetic nephropathy and to characterize the changes in kidney macrophage populations.

-

Experimental Workflow:

-

Endpoint Analysis:

-

Flow Cytometry: Kidney tissues were processed into single-cell suspensions. Macrophage populations were identified and quantified based on cell surface markers (e.g., CD45, F4/80). Bone marrow-derived (BM-Mφs) and tissue-resident macrophages (Res-Mφs) were distinguished by the expression level of CD11b.[7][8] Intracellular staining was used to measure TLR9 expression, while specific fluorescent probes were used to quantify ROS production.[7]

-

Functional Assays: TNF-α production from isolated macrophage populations was measured.[7]

-

Pathological Assessment: Disease progression was monitored by measuring albuminuria and serum creatinine levels.[7][8]

-

Conclusion and Future Perspectives

This compound is a well-characterized CCR2 antagonist that serves as a powerful pharmacological tool. Its mechanism of action in macrophages is centered on the potent and selective blockade of the CCL2-CCR2 axis, leading to a robust inhibition of macrophage recruitment to inflamed tissues. Furthermore, studies have revealed that its therapeutic benefits are enhanced by its ability to modulate macrophage function, including promoting an anti-inflammatory M2 phenotype and suppressing the production of key inflammatory mediators like TNF-α and ROS, partly through the downregulation of TLR9.

While this compound itself was not advanced as a clinical candidate due to moderate hERG activity, the extensive preclinical data generated with this compound have provided critical validation for targeting the CCL2-CCR2 pathway.[1] The insights gained from studying its effects on macrophages continue to inform the development of next-generation CCR2 antagonists for a wide range of inflammatory diseases, fibrotic conditions, and cancer. The detailed understanding of its mechanism underscores the central role of macrophages in disease and highlights the therapeutic potential of precisely controlling their recruitment and function.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Role of chemokines in the crosstalk between tumor and tumor-associated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological characterization of this compound, a small molecule antagonist of human CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery and pharmacological characterization of a novel rodent-active CCR2 antagonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. journals.physiology.org [journals.physiology.org]

- 8. Effects of a CCR2 antagonist on macrophages and Toll-like receptor 9 expression in a mouse model of diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.physiology.org [journals.physiology.org]

- 10. benchchem.com [benchchem.com]

- 11. Pharmacological inhibition of the inflammatory receptor CCR2 relieves the early deleterious consequences of status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

INCB3344: A Technical Guide to its Role in Inhibiting Monocyte Chemotaxis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of INCB3344, a potent and selective small molecule antagonist of the C-C chemokine receptor 2 (CCR2). The document details the mechanism of action of this compound in the inhibition of monocyte chemotaxis, a critical process in the pathogenesis of various inflammatory and fibrotic diseases. We present a compilation of quantitative data on its binding affinity and functional inhibition, detailed experimental protocols for key assays, and visual representations of the associated signaling pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of immunology, pharmacology, and drug development who are investigating the therapeutic potential of CCR2 antagonism.

Introduction: The CCL2-CCR2 Axis and Monocyte Chemotaxis

The C-C chemokine ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1), and its cognate receptor, CCR2, form a critical signaling axis that governs the migration of monocytes from the bone marrow and their recruitment to sites of inflammation.[1][2] This process, known as chemotaxis, is a fundamental component of the immune response. However, dysregulation of the CCL2-CCR2 axis is implicated in the pathophysiology of a wide range of chronic inflammatory and fibrotic diseases, including rheumatoid arthritis, multiple sclerosis, atherosclerosis, and diabetic nephropathy.[2][3]

Monocytes, upon migrating into tissues, differentiate into macrophages, which can contribute to tissue damage and fibrosis.[3] Therefore, inhibiting the recruitment of monocytes by blocking the CCL2-CCR2 interaction presents a promising therapeutic strategy. This compound is a small molecule antagonist designed to specifically target and inhibit CCR2, thereby disrupting this pathological process.[4]

This compound: Mechanism of Action

This compound is a potent, selective, and orally bioavailable antagonist of CCR2.[5][6] It functions by binding to the CCR2 receptor on the surface of monocytes, competitively inhibiting the binding of its natural ligand, CCL2.[4] This blockade prevents the intracellular signaling cascade that is normally initiated by CCL2 binding, ultimately leading to the inhibition of monocyte chemotaxis. The binding of this compound to CCR2 is rapid and reversible.[4]

The downstream signaling events inhibited by this compound include the phosphorylation of Extracellular Signal-Regulated Kinase (ERK), a key component of the MAP kinase signaling pathway involved in cell migration and proliferation.[4][7] By preventing these signaling events, this compound effectively abrogates the directional movement of monocytes towards a CCL2 gradient.

Quantitative Data: Potency and Selectivity

The efficacy of this compound has been quantified through various in vitro assays, demonstrating its high potency and selectivity for CCR2 across multiple species.

Table 1: this compound In Vitro Binding Affinity

| Target Species | Assay Type | Cell Line | Tracer | IC50 (nM) | Reference |

| Human | Whole Cell Binding | - | - | 5.1 | [5][6] |

| Mouse | Whole Cell Binding | WEHI-274.1 | 125I-mCCL2 | 9.5 | [5][6] |

| Mouse | Whole Cell Binding | Mouse Monocytes | CCL2 | 10 | [7][8] |

| Rat | Whole Cell Binding | - | - | 7.3 | [5][6] |

| Cynomolgus | Whole Cell Binding | - | - | 16 | [5][6] |

Table 2: this compound In Vitro Functional Inhibition of Chemotaxis

| Target Species | Assay Type | Chemoattractant | IC50 (nM) | Reference |

| Human | Chemotaxis | hCCL2 | 3.8 | [5][6] |

| Mouse | Chemotaxis | mCCL2 | 7.8 | [5][6] |

| Rat | Chemotaxis | - | 2.7 | [5][6] |

| Cynomolgus | Chemotaxis | - | 6.2 | [5][6] |

This compound exhibits high selectivity for CCR2, with IC50 values greater than 1 µM against a panel of over 50 other ion channels, transporters, and chemokine receptors, including the closely related CCR1 and CCR5.[5][7]

Signaling Pathway and Mechanism of Inhibition

The binding of CCL2 to CCR2, a G-protein coupled receptor (GPCR), initiates a signaling cascade that results in monocyte chemotaxis. This compound acts as a competitive antagonist, preventing this cascade from occurring.

Caption: CCL2/CCR2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to facilitate the characterization of CCR2 antagonists like this compound.

CCR2 Radioligand Binding Assay

This competitive binding assay determines the affinity of a test compound for the CCR2 receptor by measuring the displacement of a radiolabeled ligand.

Materials:

-

Cells: Murine monocyte cell line WEHI-274.1, endogenously expressing CCR2.[9]

-

Radioligand: 125I-labeled murine CCL2 (mCCL2).[9]

-

Test Compound: this compound or other CCR2 antagonists.

-

Assay Buffer: RPMI 1640 with 1% BSA.[9]

-

Wash Buffer: Cold PBS.[9]

-

Filtration Plate: 96-well filter plate.[9]

-

Scintillation Counter. [9]

Procedure:

-

Cell Preparation: Culture WEHI-274.1 cells to the desired density. Harvest cells and resuspend in assay buffer to a concentration of 1 x 106 cells/mL.[9]

-

Assay Setup: In a 96-well plate, add in triplicate:

-

25 µL of assay buffer (for total binding).

-

25 µL of 1 µM unlabeled CCL2 (for non-specific binding).

-

25 µL of test compound at various concentrations.

-

-

Add 25 µL of 125I-mCCL2 to all wells.

-

Add 50 µL of the cell suspension to each well.

-

Incubation: Incubate the plate for 2 hours at room temperature with gentle agitation.

-

Filtration: Transfer the contents of the plate to a 96-well filter plate and wash three times with cold wash buffer to separate bound from free radioligand.

-

Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound by plotting the percentage of specific binding against the log concentration of the compound.

Caption: Workflow for the CCR2 radioligand binding assay.

Monocyte Chemotaxis Assay

This functional assay measures the ability of a test compound to inhibit the directional migration of monocytes towards a chemoattractant.

Materials:

-

Cells: Human monocytic cell line (e.g., THP-1) or freshly isolated human peripheral blood mononuclear cells (PBMCs).[9]

-

Chemoattractant: Recombinant human CCL2 (hCCL2).[9]

-

Test Compound: this compound or other CCR2 antagonists.

-

Assay Medium: RPMI 1640 with 0.5% BSA.[9]

-

Transwell Inserts: 5 µm pore size for a 24-well plate.[9]

-

Detection Reagent: Calcein-AM or similar viability stain.[9]

-

Fluorescence Plate Reader. [9]

Procedure:

-

Cell Preparation: Culture THP-1 cells or isolate PBMCs. Resuspend the cells in assay medium at a concentration of 2 x 106 cells/mL.[9]

-

Compound Pre-incubation: In a separate plate, incubate the cells with various concentrations of the test compound for 30 minutes at 37°C.[9]

-

Assay Setup:

-

Add assay medium containing hCCL2 to the lower chambers of the 24-well plate.

-

Add assay medium alone to control wells (for measuring random migration).

-

-

Place the Transwell inserts into the wells.

-

Add the pre-incubated cell suspension to the upper chamber of each insert.

-

Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified incubator with 5% CO2.

-

Cell Quantification:

-

Remove the inserts.

-

Add Calcein-AM to the lower chambers and incubate for 30-60 minutes to label the migrated cells.

-

Measure the fluorescence of the migrated cells using a fluorescence plate reader.

-

-

Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of the test compound compared to the vehicle control and determine the IC50 value.

Caption: Workflow for the monocyte chemotaxis assay.

Conclusion

This compound is a well-characterized, potent, and selective CCR2 antagonist that effectively inhibits monocyte chemotaxis in vitro. Its mechanism of action, involving the competitive blockade of the CCL2-CCR2 signaling axis, has been demonstrated through robust binding and functional assays. The data and protocols presented in this guide provide a solid foundation for further research into the therapeutic applications of this compound and other CCR2 antagonists in inflammatory and fibrotic diseases. The detailed methodologies and visual aids are intended to support the design and execution of experiments aimed at further elucidating the role of the CCL2-CCR2 pathway in health and disease.

References

- 1. Frontiers | The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases [frontiersin.org]

- 2. Recent developments in CCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. books.rsc.org [books.rsc.org]

- 4. Pharmacological characterization of this compound, a small molecule antagonist of human CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | CCR | TargetMol [targetmol.com]

- 7. Discovery and pharmacological characterization of a novel rodent-active CCR2 antagonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

The Pharmacological Profile of INCB3344: A Selective CCR2 Antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

INCB3344 is a potent and selective small molecule antagonist of the C-C chemokine receptor 2 (CCR2).[1][2] This receptor and its primary ligand, C-C motif chemokine ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1), play a critical role in the migration and recruitment of monocytes and macrophages to sites of inflammation.[3][4][5] The CCL2/CCR2 signaling axis is implicated in the pathogenesis of a wide array of chronic inflammatory and fibrotic diseases, making it a key therapeutic target.[4][5][6] this compound has been instrumental as a research tool for validating the therapeutic potential of CCR2 antagonism in various preclinical models due to its high affinity and selectivity for both human and rodent CCR2.[1][2][7] This document provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, in vitro and in vivo activity, and pharmacokinetic profile.

Mechanism of Action

This compound functions as a competitive antagonist of the CCR2 receptor.[3] It binds to CCR2 with high affinity, thereby preventing the binding of its cognate ligand, CCL2.[3] This blockade inhibits the downstream signaling cascade that is normally initiated by CCL2 binding, which includes G-protein coupling, extracellular signal-regulated kinase (ERK) phosphorylation, and ultimately, the chemotactic migration of CCR2-expressing cells, primarily monocytes and macrophages.[1][3] The binding of this compound to the human CCR2 receptor has been characterized as rapid and reversible.[3]

In Vitro Pharmacology

The in vitro activity of this compound has been extensively characterized through a variety of binding and functional assays, demonstrating its potency and selectivity.

Binding Affinity and Potency

This compound exhibits nanomolar potency in inhibiting the binding of CCL2 to both human and murine CCR2.[2][8] The compound also shows potent antagonism towards rat and cynomolgus CCR2.[8][9]

| Species/Receptor | Assay Type | IC50 (nM) | Reference |

| Human CCR2 (hCCR2) | Binding Antagonism | 5.1 | [2][8] |

| Murine CCR2 (mCCR2) | Binding Antagonism | 9.5 | [2][8] |

| Murine CCR2 (mCCR2) | Binding Antagonism | 10 | [1][10] |

| Rat CCR2 | Binding Antagonism | 7.3 | [8][9] |

| Cynomolgus CCR2 | Binding Antagonism | 16 | [8][9] |

| Human CCR2 (hCCR2) | Dissociation Constant (Kd) | ~5 | [3] |

Functional Activity

This compound effectively inhibits CCL2-induced functional responses, such as chemotaxis and ERK phosphorylation, with potencies similar to its binding affinity.[1][3]

| Species/Receptor | Assay Type | IC50 (nM) | Reference |

| Human CCR2 (hCCR2) | Chemotaxis | 3.8 | [2][8] |

| Murine CCR2 (mCCR2) | Chemotaxis | 7.8 | [2][8] |

| Rat CCR2 | Chemotaxis | 2.7 | [8][9] |

| Cynomolgus CCR2 | Chemotaxis | 6.2 | [8][9] |

Selectivity

A key attribute of this compound is its high selectivity for CCR2. It has been shown to be at least 100-fold selective for CCR2 over a broad panel of other G protein-coupled receptors (GPCRs), including other chemokine receptors like CCR1 and CCR5.[1][8][9][10] Specifically, against murine CCR1 and CCR5, the IC50 values were greater than 1 µM and 3 µM, respectively.[8][9]

In Vivo Pharmacology and Efficacy

This compound possesses good oral bioavailability and systemic exposure in rodents, which has enabled its evaluation in various animal models of inflammatory diseases.[1][10]

Pharmacokinetics

| Parameter | Species | Value | Reference |

| Oral Bioavailability | Mouse | 47% | [2] |

| Half-life (plasma) | Mouse | ~1.6 hours | [11] |

| Free Fraction (serum) | Human | 24% | [2] |

| Free Fraction (serum) | Mouse | 15% | [2] |

Efficacy in Preclinical Models

This compound has demonstrated significant efficacy in reducing inflammation and disease severity in a range of preclinical models:

-

Delayed-Type Hypersensitivity: Treatment with this compound resulted in a dose-dependent inhibition of macrophage influx and a substantial reduction in tissue inflammation.[1][6][10]

-

Experimental Autoimmune Encephalomyelitis (EAE): In a mouse model of multiple sclerosis, therapeutic dosing of this compound significantly reduced disease severity.[1][6][10][12]

-

Inflammatory Arthritis: this compound was shown to be effective in a rat model of inflammatory arthritis.[1][6][10][12]

-

Diabetic Nephropathy: In a mouse model, this compound administration decreased albuminuria and serum creatinine (B1669602) levels, and reduced the accumulation of bone marrow-derived macrophages in the kidney.[6][13]

-

Thioglycolate-Induced Peritonitis: this compound dose-dependently inhibited the influx of macrophages into the peritoneal cavity.[14]

Experimental Protocols

CCR2 Radioligand Binding Assay

This assay is designed to determine the binding affinity of a test compound to the CCR2 receptor by measuring the displacement of a radiolabeled ligand.

Materials:

-

Cells: Murine monocyte cell line WEHI-274.1 (endogenously expressing CCR2).[15]

-

Radioligand: 125I-labeled murine CCL2 (mCCL2).[15]

-

Test Compound: this compound.[15]

-

Assay Buffer: RPMI 1640 with 1% BSA.[15]

-

Wash Buffer: Cold PBS.[15]

-

Filtration Plate: 96-well filter plate.[15]

-

Scintillation Counter. [15]

Procedure:

-

Harvest and resuspend WEHI-274.1 cells in assay buffer.

-

In a 96-well plate, add the cell suspension, 125I-mCCL2, and varying concentrations of the test compound (this compound).

-

Incubate the plate to allow for competitive binding to reach equilibrium.

-

Transfer the contents to a filter plate and wash with cold wash buffer to separate bound from unbound radioligand.

-

Allow the filters to dry, and then add scintillation fluid.

-

Measure the radioactivity in each well using a scintillation counter.

-

The IC50 value is calculated by determining the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

In Vitro Chemotaxis Assay

This functional assay measures the ability of a CCR2 antagonist to inhibit the migration of cells towards a CCL2 gradient.

Materials:

-

Cells: Human monocytic cell line THP-1 or primary human peripheral blood mononuclear cells (PBMCs).[15]

-

Chemoattractant: Recombinant human CCL2 (hCCL2).[15]

-

Test Compound: this compound.[15]

-

Assay Medium: RPMI 1640 with 0.5% BSA.[15]

-

Chemotaxis Chamber: (e.g., Transwell plates).

Procedure:

-

Pre-incubate the cells with varying concentrations of the test compound (this compound).

-

Place the chemoattractant (hCCL2) in the lower chamber of the chemotaxis plate.

-

Add the pre-incubated cells to the upper chamber, which is separated from the lower chamber by a porous membrane.

-

Incubate the plate to allow for cell migration.

-

After the incubation period, quantify the number of cells that have migrated to the lower chamber.

-

The IC50 value is determined as the concentration of the test compound that causes a 50% reduction in cell migration towards the chemoattractant.

Visualizations

Signaling Pathway

Caption: The CCL2/CCR2 signaling cascade and the inhibitory action of this compound.

Experimental Workflows

Caption: Workflow for key in vitro assays used to characterize this compound.

Conclusion

This compound is a well-characterized, potent, and selective CCR2 antagonist with demonstrated activity against both human and rodent receptors. Its favorable pharmacological profile, including oral bioavailability and efficacy in multiple preclinical models of inflammation, has established it as a valuable tool for investigating the therapeutic potential of targeting the CCL2/CCR2 pathway. The data summarized herein provide a comprehensive technical guide for researchers and drug development professionals working with this compound and in the broader field of chemokine receptor antagonism.

References

- 1. Discovery and pharmacological characterization of a novel rodent-active CCR2 antagonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of this compound, a potent, selective and orally bioavailable antagonist of human and murine CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological characterization of this compound, a small molecule antagonist of human CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases [frontiersin.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound | CCR | TargetMol [targetmol.com]

- 10. academic.oup.com [academic.oup.com]

- 11. Pharmacological inhibition of the inflammatory receptor CCR2 relieves the early deleterious consequences of status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. journals.physiology.org [journals.physiology.org]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

The selectivity profile of INCB3344 against other chemokine receptors

For Immediate Release

This technical guide provides a comprehensive overview of the selectivity profile of INCB3344, a potent and orally bioavailable antagonist of the C-C chemokine receptor 2 (CCR2). This document is intended for researchers, scientists, and drug development professionals engaged in the study of chemokine biology and the development of therapeutics for inflammatory diseases.

Introduction

The chemokine receptor CCR2 and its primary ligand, CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1), are key mediators in the recruitment of monocytes and macrophages to sites of inflammation. This signaling axis is implicated in the pathophysiology of numerous chronic inflammatory conditions, including atherosclerosis, rheumatoid arthritis, and diabetic nephropathy. This compound has emerged as a critical tool compound for elucidating the role of CCR2 in these disease models due to its high affinity and exceptional selectivity for CCR2.

Quantitative Selectivity Profile

This compound demonstrates potent antagonism of CCR2 across multiple species. Its inhibitory activity has been quantified through various in vitro assays, with the data consistently highlighting its high selectivity. The compound is reported to be at least 100-fold more selective for CCR2 over other G protein-coupled receptors, including other chemokine receptors.[1][2][3]

Table 1: In Vitro Potency of this compound against CCR2

| Species | Assay Type | IC50 (nM) | Reference(s) |

| Human | Binding Antagonism | 5.1 | [4][5] |

| Human | Chemotaxis Antagonism | 3.8 | [4][5] |

| Murine | Binding Antagonism | 9.5 - 10 | [1][2][4][5] |

| Murine | Chemotaxis Antagonism | 7.8 | [4][5] |

| Rat | Binding Antagonism | 7.3 | [5] |

| Rat | Chemotaxis Antagonism | 2.7 | [5] |

| Cynomolgus | Binding Antagonism | 16 | [5] |

| Cynomolgus | Chemotaxis Antagonism | 6.2 | [5] |

Table 2: Selectivity of this compound Against Other Receptors

| Target Receptor | Species | Assay Type | IC50 | Reference(s) |

| CCR1 | Murine | Binding Antagonism | > 1 µM | [5] |

| CCR5 | Murine | Binding Antagonism | > 3 µM | [5] |

| Panel of >50 ion channels, transporters, and other GPCRs | Human | Various | > 1 µM | [5] |

Experimental Methodologies

The selectivity profile of this compound has been established through a series of rigorous in vitro assays. The following sections detail the methodologies for the key experiments cited.

Radioligand Binding Assays

Competitive binding assays are employed to determine the affinity of this compound for chemokine receptors. These assays measure the ability of the compound to displace a radiolabeled ligand from the receptor.

-

Cell Lines: Murine monocyte cell line WEHI-274.1, which endogenously expresses CCR2, is commonly used.[1] Other cell lines recombinantly expressing the target receptor are also utilized.

-

Radioligand: 125I-labeled murine CCL2 (mCCL2) is a frequently used tracer for CCR2 binding assays.[5]

-

Protocol Outline:

-

Cell Preparation: CCR2-expressing cells are cultured and harvested.

-

Assay Setup: In a multi-well plate, cells are incubated with a fixed concentration of radiolabeled CCL2 and varying concentrations of this compound.

-

Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated, typically by filtration.

-

Quantification: The amount of bound radioactivity is measured using a scintillation counter.

-

Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of radioligand binding against the concentration of this compound.

-

Chemotaxis Assays

Chemotaxis assays assess the functional ability of this compound to inhibit cell migration in response to a chemoattractant.

-

Cell Lines: Monocytic cell lines such as THP-1 or primary monocytes that express CCR2 are suitable for this assay.

-

Chemoattractant: Recombinant CCL2 is used to create a chemotactic gradient.

-

Apparatus: A Boyden chamber or a Transwell® system with a porous membrane is used to separate the cells from the chemoattractant.

-

Protocol Outline:

-

Cell Preparation: CCR2-expressing cells are prepared and may be pre-incubated with various concentrations of this compound.

-

Assay Setup: The lower chamber of the apparatus is filled with medium containing CCL2, while the cell suspension is added to the upper chamber.

-

Incubation: The setup is incubated for a period to allow for cell migration through the membrane towards the chemoattractant.

-

Quantification: The number of migrated cells in the lower chamber is quantified, often by cell counting or using a fluorescent dye.

-

Data Analysis: The inhibitory effect of this compound on chemotaxis is determined by comparing the number of migrated cells in the presence and absence of the compound, from which an IC50 value is calculated.

-

ERK Phosphorylation Assays

To investigate the downstream signaling effects of CCR2 antagonism, ERK (extracellular signal-regulated kinase) phosphorylation assays are conducted. CCR2 activation leads to the phosphorylation of ERK, a key step in the MAPK/ERK signaling pathway.

-

Protocol Outline:

-

Cell Stimulation: CCR2-expressing cells are treated with CCL2 in the presence or absence of this compound.

-

Cell Lysis: After a specific incubation time, the cells are lysed to release intracellular proteins.

-

Detection: The level of phosphorylated ERK (p-ERK) in the cell lysate is measured using techniques such as Western blotting or enzyme-linked immunosorbent assay (ELISA) with antibodies specific for p-ERK.

-

Data Analysis: The inhibition of CCL2-induced ERK phosphorylation by this compound is quantified to assess its impact on this signaling pathway.

-

Visualizing Key Processes

To further illustrate the experimental and biological contexts of this compound's activity, the following diagrams are provided.

Caption: Experimental workflows for assessing this compound activity.

Caption: Simplified CCR2 signaling pathway and the inhibitory action of this compound.

Conclusion

The extensive body of in vitro data robustly supports the classification of this compound as a potent and highly selective antagonist of CCR2. Its nanomolar potency against human and rodent CCR2, combined with a selectivity of over 100-fold against other chemokine receptors and a broad panel of off-targets, makes it an invaluable pharmacological tool for investigating the therapeutic potential of CCR2 inhibition in inflammatory and immune-mediated diseases. The detailed experimental protocols provided herein serve as a guide for researchers aiming to further characterize CCR2 antagonists.

References

INCB3344: A Potent and Selective CCR2 Antagonist for Modulating CCL2 Signaling

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological effects of INCB3344 on the C-C motif chemokine ligand 2 (CCL2) signaling pathway. This compound is a small molecule antagonist of the C-C chemokine receptor 2 (CCR2), a key receptor involved in monocyte and macrophage recruitment during inflammatory responses. This document details the mechanism of action of this compound, summarizes its in vitro and in vivo potency, and provides detailed protocols for key experimental assays used to characterize its activity.

The CCL2/CCR2 Signaling Pathway and the Role of this compound

The CCL2/CCR2 signaling axis is a critical pathway in the orchestration of immune responses and has been implicated in the pathogenesis of various inflammatory diseases. CCL2, also known as monocyte chemoattractant protein-1 (MCP-1), is a potent chemokine that binds to its primary receptor, CCR2, which is predominantly expressed on monocytes, macrophages, and dendritic cells.[1] This interaction initiates a cascade of intracellular signaling events, leading to cellular responses such as chemotaxis, proliferation, and survival.[2]

This compound is a novel, potent, and selective small molecule antagonist of the CCR2 receptor.[3] By binding to CCR2, this compound competitively inhibits the binding of CCL2, thereby blocking the downstream signaling pathways and the subsequent recruitment of inflammatory cells to tissues.[4] This mechanism of action makes this compound a valuable tool for studying the role of the CCL2/CCR2 axis in disease and a potential therapeutic agent for a range of inflammatory conditions.

dot

Quantitative Data on this compound Activity

The potency and selectivity of this compound have been characterized across various in vitro assays and species. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of this compound (IC50 values)

| Assay Type | Species | IC50 (nM) | Reference(s) |

| CCR2 Binding Antagonism | Human (hCCR2) | 5.1 | [5][6] |

| Murine (mCCR2) | 9.5 - 10 | [3][5][7] | |

| Rat | 7.3 | [5] | |

| Cynomolgus | 16 | [5] | |

| Chemotaxis Antagonism | Human (hCCR2) | 3.8 | [5][6] |

| Murine (mCCR2) | 7.8 | [5][6] | |

| Rat | 2.7 | [5] | |

| Cynomolgus | 6.2 | [5] | |

| ERK Phosphorylation Inhibition | Murine (mCCL2-mediated) | 3 - 10 | [7] |

Table 2: Selectivity of this compound

| Receptor/Channel | Selectivity Fold (vs. CCR2) | Reference(s) |

| Panel of >50 GPCRs, ion channels, transporters | >100 | [3][5] |

| Murine CCR1 | >100 | [5] |

| Murine CCR5 | >300 | [5][8] |

Table 3: In Vivo Efficacy of this compound in a Mouse Model of Thioglycolate-Induced Peritonitis

| This compound Dose (mg/kg, BID, oral) | Inhibition of Monocyte Influx (%) | Reference(s) |

| 30 | 36 | [9] |

| 60 | 55 | [9] |

| 100 | 73 | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effect of this compound on the CCL2 signaling pathway.

dot

CCR2 Radioligand Binding Assay

This assay measures the ability of this compound to compete with a radiolabeled ligand for binding to CCR2.

-

Materials:

-

CCR2-expressing cell membranes (e.g., from HEK293 or CHO cells stably expressing CCR2).

-

Radiolabeled CCL2 (e.g., [¹²⁵I]-CCL2).

-

Unlabeled CCL2 (for determining non-specific binding).

-

This compound serial dilutions.

-

Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA, pH 7.4).

-

Wash Buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, pH 7.4).

-

96-well filter plates (e.g., GF/C filters).

-

Scintillation fluid and counter.

-

-

Procedure:

-

Prepare serial dilutions of this compound in Assay Buffer.

-

In a 96-well filter plate, add in the following order:

-

Total Binding: Assay Buffer, [¹²⁵I]-CCL2, and CCR2 membranes.

-

Non-specific Binding (NSB): High concentration of unlabeled CCL2, [¹²⁵I]-CCL2, and CCR2 membranes.

-

Competition: this compound dilution, [¹²⁵I]-CCL2, and CCR2 membranes.

-

-

Incubate the plate for 60-90 minutes at room temperature with gentle shaking.

-

Terminate the binding by rapid filtration through the filter plate using a vacuum manifold.

-

Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.

-

Allow the filters to dry, then add scintillation fluid to each well.

-

Measure the radioactivity in a scintillation counter.

-

Calculate specific binding (Total Binding - NSB) and determine the IC50 value of this compound by non-linear regression analysis.

-

Monocyte Chemotaxis Assay

This functional assay assesses the ability of this compound to inhibit CCL2-induced migration of monocytes.

-

Materials:

-

Monocytic cells (e.g., primary human monocytes, THP-1, or WEHI-274.1 cells).

-

Recombinant CCL2.

-

This compound serial dilutions.

-

Chemotaxis medium (e.g., RPMI 1640 with 0.1% BSA).

-

Boyden chamber or Transwell inserts (typically 5 µm pores for monocytes).

-

Cell viability/quantification reagent (e.g., Calcein-AM or CellTiter-Glo).

-

-

Procedure:

-

Starve the monocytic cells in serum-free medium for 2-4 hours prior to the assay.

-

Add chemotaxis medium containing CCL2 (at a concentration that induces submaximal migration, e.g., EC80) to the lower wells of the Boyden chamber.

-

In the upper chamber (Transwell insert), add the monocytic cells that have been pre-incubated with various concentrations of this compound or vehicle control.

-

Incubate the chamber at 37°C in a 5% CO₂ incubator for 1-3 hours.

-

After incubation, remove the non-migrated cells from the top surface of the insert membrane.

-

Quantify the number of cells that have migrated to the lower side of the membrane or the bottom of the well using a suitable detection method (e.g., fluorescence or luminescence plate reader).

-

Calculate the percentage inhibition of chemotaxis for each this compound concentration and determine the IC50 value.

-

ERK Phosphorylation Assay (Western Blot)

This assay measures the effect of this compound on a key downstream signaling event of CCR2 activation.

-

Materials:

-

CCR2-expressing cells.

-

Recombinant CCL2.

-

This compound.

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK).

-

HRP-conjugated secondary antibody.

-

SDS-PAGE gels and Western blot equipment.

-

Chemiluminescent substrate.

-

-

Procedure:

-

Plate CCR2-expressing cells and grow to 80-90% confluency.

-

Serum-starve the cells for at least 4 hours.

-

Pre-treat the cells with various concentrations of this compound or vehicle for 30-60 minutes.

-

Stimulate the cells with CCL2 for a short period (e.g., 5-15 minutes) at 37°C.

-

Immediately wash the cells with ice-cold PBS and lyse them.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane (e.g., with 5% BSA in TBST) and then incubate with the primary antibody against p-ERK overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the t-ERK antibody to normalize for protein loading.

-

Quantify the band intensities to determine the inhibition of CCL2-induced ERK phosphorylation by this compound.

-

Calcium Mobilization Assay

This assay measures the ability of this compound to block CCL2-induced intracellular calcium release, another key downstream event of CCR2 signaling.

-

Materials:

-

CCR2-expressing cells (e.g., HEK293 or CHO cells).

-

Recombinant CCL2.

-

This compound serial dilutions.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

Fluorescence plate reader with an injection system (e.g., FlexStation or FLIPR).

-

-

Procedure:

-

Plate the cells in a black, clear-bottom 96-well plate and grow overnight.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically for 30-60 minutes at 37°C).

-

Wash the cells with assay buffer to remove excess dye.

-

Place the plate in the fluorescence reader and allow it to equilibrate.

-

Add various concentrations of this compound or vehicle to the wells and incubate for a short period.

-

Measure the baseline fluorescence.

-

Inject CCL2 into the wells and immediately begin recording the fluorescence intensity over time.

-

The increase in fluorescence corresponds to the intracellular calcium concentration.

-

Analyze the data to determine the inhibition of the CCL2-induced calcium response by this compound and calculate the IC50 value.

-

Conclusion

This compound is a well-characterized CCR2 antagonist with potent inhibitory effects on the CCL2 signaling pathway. Its high affinity and selectivity for CCR2, demonstrated in a variety of in vitro and in vivo models, make it an invaluable research tool for elucidating the role of this chemokine axis in health and disease. The detailed methodologies provided in this guide offer a robust framework for the continued investigation of this compound and other modulators of the CCL2/CCR2 pathway, facilitating further advancements in the development of novel anti-inflammatory therapeutics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]

- 3. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]

- 5. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. Ca2+ Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]

- 8. benchchem.com [benchchem.com]

- 9. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Efficacy of INCB3344 in Autoimmune Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo efficacy of INCB3344, a potent and selective small molecule antagonist of the C-C chemokine receptor 2 (CCR2). The document focuses on the compound's performance in preclinical models of autoimmune diseases, presenting key quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and experimental application.

Core Mechanism of Action

This compound exerts its therapeutic effects by inhibiting the binding of the chemokine CCL2 (also known as monocyte chemoattractant protein-1, MCP-1) to its receptor, CCR2.[1][2] This interaction is crucial for the migration of monocytes and macrophages to sites of inflammation, a key process in the pathogenesis of many autoimmune diseases.[3][4] By blocking this signaling pathway, this compound effectively reduces the influx of inflammatory cells, thereby ameliorating disease symptoms. In vitro studies have demonstrated that this compound inhibits CCL2 binding to mouse monocytes with a nanomolar potency (IC50 = 10 nM) and dose-dependently inhibits CCL2-mediated functional responses such as ERK phosphorylation and chemotaxis.[1][5] The compound is highly selective for CCR2, showing at least 100-fold greater selectivity over other CC chemokine receptors.[1][6]

Signaling Pathway of this compound Action

In Vivo Efficacy Data

This compound has demonstrated significant efficacy in various rodent models of autoimmune diseases. The following tables summarize the key quantitative findings from these studies.

Table 1: Efficacy of this compound in a Mouse Model of Delayed-Type Hypersensitivity

| Treatment Group | Dose | Outcome Measure | Result |

| Vehicle | - | Macrophage Influx | Baseline |

| This compound | 30 mg/kg BID | Macrophage Influx | Dose-dependent inhibition[1][5] |

| This compound | 60 mg/kg BID | Macrophage Influx | Dose-dependent inhibition[5] |

| This compound | 100 mg/kg BID | Macrophage Influx | Dose-dependent inhibition[5] |

Table 2: Efficacy of this compound in Experimental Autoimmune Encephalomyelitis (EAE) - A Model of Multiple Sclerosis

| Treatment Group | Dose | Outcome Measure | Result |

| Vehicle | - | Clinical Disease Score | Progressive increase |

| This compound | Therapeutic Dosing | Clinical Disease Score | Significant reduction in disease severity[1][6] |

| This compound | Therapeutic Dosing | Disease Incidence | Significant reduction[7] |

Table 3: Efficacy of this compound in a Rat Model of Inflammatory Arthritis

| Treatment Group | Dose | Outcome Measure | Result |

| Vehicle | - | Arthritis Score | Progressive increase |

| This compound | Therapeutic Dosing | Arthritis Score | Significant reduction in disease severity[1][6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols used to evaluate the in vivo efficacy of this compound.

Delayed-Type Hypersensitivity (DTH) Model in Mice

This model assesses the effect of this compound on macrophage influx in response to an inflammatory stimulus.

References

- 1. Discovery and pharmacological characterization of a novel rodent-active CCR2 antagonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological characterization of this compound, a small molecule antagonist of human CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent developments in CCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. The role of chemokines and chemokine receptors in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

The Structural-Activity Relationship of INCB3344: A Deep Dive into a Potent CCR2 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

INCB3344 is a potent and selective small-molecule antagonist of the C-C chemokine receptor 2 (CCR2). CCR2 and its primary ligand, C-C motif chemokine ligand 2 (CCL2), play a pivotal role in the recruitment of monocytes and macrophages to sites of inflammation. This signaling axis is implicated in a variety of inflammatory and autoimmune diseases, making CCR2 a compelling therapeutic target. This technical guide provides an in-depth analysis of the structural-activity relationship (SAR) of this compound, detailing the key chemical features that govern its potent antagonistic activity. The guide also outlines the experimental protocols used to characterize this and similar compounds.

Core Structure and Pharmacophore

The discovery of this compound was the result of rational drug design, originating from a pharmacophore model of known CCR2 antagonists. The core structure of this compound is a pyrrolidine-based scaffold. The initial lead compound, 9a , demonstrated potent inhibitory activity against human CCR2 (hCCR2) but had moderate activity against the murine ortholog (mCCR2).[1] Systematic modifications of this lead compound led to the identification of this compound (also referred to as compound 21 in the primary literature), which exhibits nanomolar potency against both human and murine CCR2.[1]

A critical element of the SAR for this series is the stereochemistry of the pyrrolidine (B122466) ring. The S-configuration at the pyrrolidine is crucial for high-affinity binding to CCR2. The corresponding R-enantiomer is significantly less active, highlighting the specific steric and electronic interactions required within the receptor's binding pocket.

Structural-Activity Relationship (SAR) Analysis

The development of this compound from the lead compound 9a involved targeted modifications to optimize its potency, selectivity, and pharmacokinetic properties. While a comprehensive public SAR table with a wide array of analogs is not available, the key optimizations are understood through the comparison of the lead and the final compound.

Quantitative Data Summary

The following tables summarize the in vitro potency of the lead compound 9a and the optimized antagonist this compound (21 ).

Table 1: In Vitro CCR2 Binding Antagonism [1]

| Compound | hCCR2 IC50 (nM) | mCCR2 IC50 (nM) |

| 9a (Lead) | Potent (exact value not publicly disclosed) | Moderate (exact value not publicly disclosed) |

| This compound (21) | 5.1 | 9.5 |

Table 2: In Vitro Chemotaxis Antagonism [1]

| Compound | hCCR2 IC50 (nM) | mCCR2 IC50 (nM) |

| 9a (Lead) | Potent (exact value not publicly disclosed) | Moderate (exact value not publicly disclosed) |

| This compound (21) | 3.8 | 7.8 |

Selectivity and Pharmacokinetics

This compound demonstrates high selectivity for CCR2, with over 100-fold greater affinity for CCR2 compared to other closely related chemokine receptors such as CCR1 and CCR5.[1] This selectivity is crucial for minimizing off-target effects.

Table 3: Pharmacokinetic Profile of this compound [1]

| Parameter | Value |

| Oral Bioavailability (mice) | 47% |

| Free Fraction (human serum) | 24% |

| Free Fraction (mouse serum) | 15% |

Signaling Pathway and Mechanism of Action

This compound acts as a competitive antagonist at the CCR2 receptor, preventing the binding of its cognate ligand CCL2. The binding of CCL2 to CCR2, a G protein-coupled receptor (GPCR), triggers a conformational change that activates intracellular signaling cascades. This primarily occurs through the Gαi subunit, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. More critically for monocyte recruitment, CCR2 activation stimulates the phosphoinositide 3-kinase (PI3K)-Akt pathway and the Ras-Raf-MEK-ERK (MAPK) pathway, which are essential for chemotaxis and cell survival. By blocking CCL2 binding, this compound effectively inhibits these downstream signaling events.

Caption: Simplified CCR2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation of CCR2 antagonists. The following sections describe the key in vitro assays used to characterize compounds like this compound.

CCR2 Radioligand Binding Assay

This assay quantifies the ability of a test compound to displace a radiolabeled ligand from the CCR2 receptor, thereby determining its binding affinity (IC50).

Caption: Workflow for a CCR2 radioligand binding assay.

Methodology:

-

Cell Culture: CCR2-expressing cells (e.g., the murine monocyte cell line WEHI-274.1 for mCCR2, or a transfected cell line for hCCR2) are cultured to an appropriate density.

-

Assay Setup: In a 96-well plate, the test compound (e.g., this compound) is serially diluted.

-

Incubation: The cells, radiolabeled CCL2 (e.g., ¹²⁵I-CCL2), and the test compound are incubated together to allow for competitive binding. Control wells for total binding (no competitor) and non-specific binding (excess unlabeled CCL2) are included.

-

Filtration: The incubation mixture is transferred to a filter plate and washed to separate the cells (with bound radioligand) from the unbound radioligand.

-

Detection: The radioactivity retained on the filter is measured using a scintillation counter.

-

Data Analysis: The percentage of specific binding is plotted against the concentration of the test compound, and the IC50 value is determined using non-linear regression.

Chemotaxis Assay

This functional assay measures the ability of a CCR2 antagonist to inhibit the migration of cells towards a CCL2 gradient.

Caption: Workflow for a cell chemotaxis assay.

Methodology:

-

Cell Preparation: A CCR2-expressing cell line capable of chemotaxis (e.g., human monocytic THP-1 cells) is prepared.

-

Assay Setup: A Transwell plate with a porous membrane is used. The lower chamber is filled with media containing CCL2 as the chemoattractant.

-

Incubation: The cells, pre-incubated with various concentrations of the test compound, are added to the upper chamber. The plate is incubated to allow the cells to migrate through the membrane towards the CCL2 gradient.

-

Quantification: The number of cells that have migrated to the lower chamber is quantified. This can be done by lysing the cells and using a fluorescent dye (e.g., CyQuant) or by pre-labeling the cells and measuring fluorescence.

-

Data Analysis: The percentage of inhibition of chemotaxis is plotted against the compound concentration to determine the IC50 value.

ERK Phosphorylation Assay

This assay measures the phosphorylation of ERK, a key downstream signaling molecule in the CCR2 pathway, to assess the functional antagonism of a compound.

Methodology:

-

Cell Stimulation: CCR2-expressing cells are pre-incubated with the test compound (this compound) and then stimulated with CCL2 for a short period.

-

Cell Lysis: The cells are lysed to release the intracellular proteins.

-

Detection: The level of phosphorylated ERK (p-ERK) in the cell lysate is measured. This is typically done using an immunoassay format, such as an ELISA or a bead-based assay (e.g., Luminex), with an antibody specific for the phosphorylated form of ERK.

-

Data Analysis: The inhibition of CCL2-induced ERK phosphorylation by the test compound is used to determine its functional potency (IC50).

Conclusion

The development of this compound as a potent and selective CCR2 antagonist underscores the success of a rational, pharmacophore-driven approach to drug design. The detailed understanding of its structural-activity relationship, particularly the critical role of the pyrrolidine stereochemistry, provides a valuable framework for the design of future generations of CCR2 inhibitors. The robust in vitro assays for binding, chemotaxis, and downstream signaling are essential tools for the characterization and optimization of such compounds, paving the way for potential therapeutic interventions in a range of inflammatory diseases.

References

Early-stage research involving INCB3344

An In-depth Technical Guide to the Early-Stage Research of INCB3344

Introduction

This compound is a novel, potent, and selective small molecule antagonist of the C-C chemokine receptor 2 (CCR2).[1] This receptor and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), are pivotal in orchestrating the migration and infiltration of monocytes and macrophages into tissues during inflammatory responses.[2][3] The CCL2/CCR2 signaling axis is implicated in the pathogenesis of numerous chronic inflammatory and autoimmune diseases, making it a significant therapeutic target.[1][3] this compound was developed as a tool compound for target validation in rodent models due to its high potency against both human and murine CCR2, excellent selectivity, and favorable oral bioavailability.[4][5] This document provides a comprehensive overview of the preclinical pharmacology of this compound, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols used in its characterization.

Mechanism of Action

This compound functions as a competitive antagonist of the CCR2 receptor.[2] It binds with high affinity to both human and rodent CCR2, effectively blocking the binding of its cognate ligand CCL2.[2][4] This action inhibits the downstream signaling cascade, including ERK phosphorylation, and prevents CCL2-mediated cellular functions such as monocyte chemotaxis.[1][2] The binding of this compound to the receptor is characterized as rapid and reversible.[2]

Quantitative Data Summary

The preclinical development of this compound has generated extensive quantitative data across various assays and models. These findings are summarized below for clear comparison.

Table 1: In Vitro Potency (IC₅₀) of this compound

| Assay Type | Species | Target/Cell Line | IC₅₀ (nM) |

| Binding Antagonism | Human | hCCR2 | 5.1[4][6] |

| Murine | mCCR2 | 9.5[4][6] | |

| Murine | WEHI-274.1 cells | 10 ± 5[6][7] | |

| Rat | rCCR2 | 7.3[8] | |

| Cynomolgus | cCCR2 | 16[8] | |

| Chemotaxis Antagonism | Human | hCCR2 | 3.8[4][6] |

| Murine | mCCR2 | 7.8[4][6] | |

| Rat | rCCR2 | 2.7[8] | |

| Cynomolgus | cCCR2 | 6.2[8] |

Table 2: Selectivity Profile of this compound

| Target | Species | IC₅₀ | Selectivity Fold vs. CCR2 |

| CCR1 | Murine | >1 µM[6] | >100-fold[1][4][9] |

| CCR5 | Murine | >3 µM[6] | 300-fold[7] |

| Broad GPCR Panel | Various | >1 µM[6] | >100-fold[1][7] |

Table 3: Pharmacokinetic Parameters of this compound in Mice

| Parameter | Value |

| Oral Bioavailability | 47%[4][5][6] |

| Half-life (plasma, 100 mg/kg p.o.) | ~1.6 hours[7] |

| Free Fraction (in serum) | 15% (Mouse)[4][5] |

| 24% (Human)[4][5] |

Signaling Pathways and Experimental Workflows

Visual representations of the core signaling pathway and key experimental workflows provide a clearer understanding of the compound's evaluation process.

Key In Vivo Efficacy Studies

This compound has demonstrated significant efficacy in a variety of rodent models of inflammatory diseases.

-

Delayed-Type Hypersensitivity (DTH): In a mouse DTH model, oral administration of this compound resulted in a dose-dependent inhibition of macrophage influx into the site of inflammation.[1][9] Histopathological analysis confirmed a substantial reduction in tissue inflammation.[1][9]

-

Experimental Autoimmune Encephalomyelitis (EAE): Therapeutic dosing with this compound significantly reduced disease severity in a mouse model of multiple sclerosis (EAE).[1][8][9]

-

Inflammatory Arthritis: The compound was also shown to be efficacious in a rat model of inflammatory arthritis.[1][8][9]

-

Diabetic Nephropathy: In db/db mice, a model for diabetic nephropathy, an 8-week treatment with this compound decreased albuminuria and serum creatinine (B1669602) levels.[10] The treatment also reduced the population of bone marrow-derived macrophages in the kidney and lowered the expression of TLR9 and production of TNF-α.[10]

-

Hypertension: In mice with Angiotensin II-induced hypertension, this compound treatment reduced the accumulation of macrophages in the aortic wall by approximately 50% and significantly lowered systolic blood pressure.[11]

-

Status Epilepticus: Post-treatment with this compound after chemically-induced status epilepticus limited monocyte recruitment to the hippocampus, reduced neuroinflammation, and provided neuroprotection.[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following are protocols for key assays used to characterize this compound.

CCR2 Radioligand Binding Assay[3]

This competitive binding assay determines the affinity of a test compound for the CCR2 receptor by measuring the displacement of a radiolabeled ligand.

-

Materials:

-

Cells: Murine monocyte cell line WEHI-274.1 (endogenously expresses mCCR2).

-

Radioligand: ¹²⁵I-labeled murine CCL2 (mCCL2).

-

Test Compound: this compound.

-

Assay Buffer: RPMI 1640 with 1% BSA.

-

Wash Buffer: Cold PBS.

-

Apparatus: 96-well filter plate, Scintillation Counter.

-

-

Procedure:

-

Harvest and resuspend WEHI-274.1 cells in assay buffer.

-

Dispense cells into the wells of the 96-well filter plate.

-

Add serial dilutions of this compound to the wells.

-

Add a constant concentration of ¹²⁵I-mCCL2 to all wells.

-

Incubate the plate to allow the binding reaction to reach equilibrium.

-

Terminate the reaction by rapidly filtering the contents of the plate and washing the filters with cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Data is analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

-

In Vitro Chemotaxis Assay[3]

This assay measures the ability of a CCR2 antagonist to inhibit the migration of cells towards a CCL2 gradient.

-

Materials:

-

Cells: Human monocytic cell line THP-1 or primary human peripheral blood mononuclear cells (PBMCs).

-

Chemoattractant: Recombinant human CCL2 (hCCL2).

-

Test Compound: this compound.

-

Assay Medium: RPMI 1640 with 0.5% BSA.

-

Apparatus: Transwell migration plates (e.g., 24-well plate with 5 µm pore size inserts).

-

-

Procedure:

-

Resuspend cells in assay medium. Pre-incubate the cells with various concentrations of this compound or vehicle control.

-

Add assay medium containing hCCL2 to the lower chambers of the Transwell plate.

-

Add the pre-treated cell suspension to the upper chamber (the insert).

-

Incubate the plate for several hours at 37°C to allow for cell migration through the porous membrane towards the chemoattractant.

-

Following incubation, remove the inserts.

-

Quantify the number of cells that have migrated to the lower chamber using a cell counting method (e.g., flow cytometry or a cell viability assay).

-

Calculate the percentage of inhibition of migration at each concentration of this compound and determine the IC₅₀ value.

-

Conclusion

The early-stage research on this compound characterizes it as a highly potent and selective CCR2 antagonist with robust activity across multiple species. Its efficacy in a wide range of preclinical inflammatory disease models, combined with good oral bioavailability in rodents, established it as a valuable pharmacological tool for validating the role of the CCL2/CCR2 axis in pathophysiology. The comprehensive data package, including detailed in vitro potencies, selectivity, pharmacokinetics, and in vivo efficacy, provides a strong foundation for understanding the therapeutic potential of CCR2 antagonism.

References

- 1. Discovery and pharmacological characterization of a novel rodent-active CCR2 antagonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological characterization of this compound, a small molecule antagonist of human CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Discovery of this compound, a potent, selective and orally bioavailable antagonist of human and murine CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Pharmacological inhibition of the inflammatory receptor CCR2 relieves the early deleterious consequences of status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Effects of a CCR2 antagonist on macrophages and Toll-like receptor 9 expression in a mouse model of diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ahajournals.org [ahajournals.org]

INCB3344: A Deep Dive into its Impact on Macrophage Recruitment

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule CCR2 antagonist, INCB3344, and its significant role in modulating macrophage recruitment. By summarizing key quantitative data, detailing experimental methodologies, and visualizing complex biological pathways and workflows, this document serves as an essential resource for professionals in the field of immunology and drug development.

Core Mechanism of Action: Targeting the CCL2-CCR2 Axis

This compound is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2).[1][2][3] This receptor and its primary ligand, C-C motif chemokine ligand 2 (CCL2, also known as monocyte chemoattractant protein-1 or MCP-1), form a critical signaling axis that governs the migration of monocytes from the bone marrow into the bloodstream and their subsequent recruitment to sites of inflammation and tissue injury.[4][5][6] Once in the tissues, these monocytes differentiate into macrophages. By blocking the interaction between CCL2 and CCR2, this compound effectively inhibits the downstream signaling cascade, leading to a reduction in the influx of inflammatory macrophages.[1][3]

The binding of CCL2 to CCR2 on the surface of monocytes triggers a conformational change in the receptor, activating intracellular G-protein coupled signaling pathways. This cascade ultimately results in cellular responses such as chemotaxis, leading to the migration of monocytes along a chemokine gradient towards the inflamed tissue. This compound acts as a competitive antagonist, binding to CCR2 and preventing CCL2 from initiating this signaling process.[3]

Quantitative Analysis of this compound's Efficacy

The potency and efficacy of this compound in inhibiting CCR2 activity and subsequent macrophage recruitment have been quantified across various in vitro and in vivo models.

In Vitro Potency

This compound demonstrates high-affinity binding to both human and murine CCR2, effectively inhibiting CCL2-induced chemotaxis at nanomolar concentrations.

| Assay | Species/Cell Line | Target | IC50 (nM) | Reference |

| Binding Antagonism | Human | hCCR2 | 5.1 | [2] |

| Binding Antagonism | Murine | mCCR2 | 9.5 | [2] |

| Binding Antagonism | Murine (WEHI-274.1 cells) | mCCR2 | 10 ± 5 | [2] |

| Binding Antagonism | Rat | rCCR2 | 7.3 | [2] |

| Binding Antagonism | Cynomolgus | cCCR2 | 16 | [2] |

| Chemotaxis Antagonism | Human | hCCR2 | 3.8 | [2] |

| Chemotaxis Antagonism | Murine | mCCR2 | 7.8 | [2] |

| Chemotaxis Antagonism | Rat | rCCR2 | 2.7 | [2] |

| Chemotaxis Antagonism | Cynomolgus | cCCR2 | 6.2 | [2] |

In Vivo Reduction of Macrophage Infiltration

Studies in various disease models have consistently shown that administration of this compound leads to a significant reduction in macrophage accumulation in target tissues.

| Disease Model | Species | Tissue | Dosage | Reduction in Macrophages | Reference |

| Angiotensin II-Induced Hypertension | Mouse | Aortic Wall | 30 mg/kg/day, i.p. | ~50% reduction in total macrophages (CD45+CD11b+F480+) | [7] |

| Kainic Acid-Induced Status Epilepticus | Mouse | Hippocampus | Not specified | 52% reduction in Iba1+ cells (rostral), 44% (caudal), 45% (central) | [8] |

| Diabetic Nephropathy (db/db mice) | Mouse | Kidney | 30 mg/kg/day | Decreased abundance of bone marrow-derived macrophages | [9] |

| Delayed-Type Hypersensitivity | Mouse | Not specified | Not specified | Dose-dependent inhibition of macrophage influx | [1][10] |

Detailed Experimental Protocols

To ensure reproducibility and facilitate further research, this section outlines the methodologies for key experiments cited in the literature on this compound.

In Vitro Chemotaxis Assay

This protocol is a generalized representation based on descriptions of chemotaxis assays for CCR2 antagonists.

Objective: To determine the ability of this compound to inhibit the migration of CCR2-expressing cells towards a CCL2 gradient.

Materials:

-

CCR2-expressing cells (e.g., human monocytes, WEHI-274.1 murine monocyte cell line)

-

Chemotaxis chamber (e.g., Boyden chamber with a polycarbonate membrane)

-

Recombinant human or murine CCL2

-

This compound

-

Assay buffer (e.g., HBSS with 0.1% BSA)

-

Cell viability stain (e.g., Trypan Blue)

-

Microplate reader

Procedure:

-

Cell Preparation: Culture CCR2-expressing cells and harvest them. Resuspend the cells in assay buffer at a determined concentration.

-